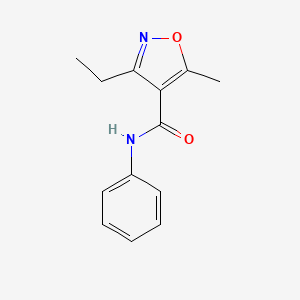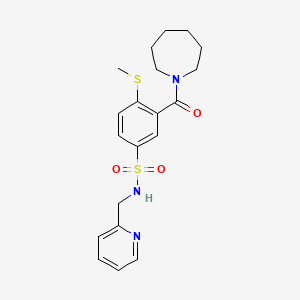
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide
Vue d'ensemble
Description
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide, commonly known as FPPP, is a chemical compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has been used in scientific research as a tool to study the central nervous system.
Mécanisme D'action
FPPP acts as a releasing agent for dopamine, norepinephrine, and serotonin. It enters the presynaptic neuron and causes the release of these neurotransmitters into the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FPPP has been shown to have stimulant effects on the central nervous system. It can increase heart rate, blood pressure, and body temperature. FPPP has also been shown to increase locomotor activity and induce hyperactivity in animals.
Avantages Et Limitations Des Expériences En Laboratoire
FPPP has been used as a tool to study the central nervous system and the effects of amphetamines on behavior and cognition. However, it is important to note that FPPP is a controlled substance and must be used in compliance with all applicable laws and regulations.
Orientations Futures
There are several future directions for research involving FPPP. One area of interest is the potential use of FPPP as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is the development of new drugs that target the same neurotransmitter systems as FPPP but with fewer side effects. Additionally, further research is needed to fully understand the long-term effects of FPPP on the central nervous system.
Applications De Recherche Scientifique
FPPP has been used in scientific research as a tool to study the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. FPPP has also been used to study the effects of amphetamines on behavior and cognition.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S/c17-16-10-8-15(9-11-16)13-21(19,20)18-12-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIGGFSHUVNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(3-phenylpropyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4853894.png)
![2,5-dichloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4853904.png)

![3-(2-furylmethyl)-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B4853916.png)

![4-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4853925.png)

![N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4853941.png)
![4-(benzylsulfonyl)benzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4853947.png)

![1-(4-bromophenyl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4853958.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4853963.png)
![ethyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853968.png)
